1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene
Overview
Description
1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene is an organic compound with the molecular formula C8H7BrClFO It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a methoxymethyl group
Mechanism of Action
Target of Action
It’s known that this compound is a polyhalo substituted benzene , which suggests it may interact with various biological targets depending on the specific context.
Mode of Action
1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene is known to undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis . The process involves the oxidative addition of the halogenated compound to a palladium(0) complex, transmetalation with the boronic ester, and reductive elimination to form the new carbon-carbon bond .
Biochemical Pathways
The biphenyls formed through suzuki coupling are precursors for synthesizing 6-substituted phenanthridines . Phenanthridines are heterocyclic compounds that have been studied for their diverse biological activities, suggesting that the compound could indirectly influence various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 2535 suggests it may have suitable properties for absorption and distribution
Result of Action
As a precursor in the synthesis of phenanthridines , it could potentially contribute to the biological activities associated with these compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature could affect its stability. Additionally, the Suzuki coupling reaction it participates in is known for its mild and functional group tolerant conditions , indicating that the reaction environment can impact its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with halogenating agents under controlled conditions. The methoxymethyl group can be introduced through etherification reactions, using methanol and appropriate catalysts .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biphenyl derivatives .
Scientific Research Applications
1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but lacks the methoxymethyl group.
1-Bromo-4-fluorobenzene: Contains bromine and fluorine but lacks chlorine and methoxymethyl groups.
4-Chloro-2-fluoroaniline: Contains chlorine and fluorine but has an amino group instead of bromine and methoxymethyl.
Properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-12-4-5-7(10)3-2-6(9)8(5)11/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRQNOLVARHHGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1F)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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